molecular formula C8H7BrN2O3 B1292582 3-Bromo-4-methyl-5-nitrobenzamide CAS No. 1000343-37-2

3-Bromo-4-methyl-5-nitrobenzamide

Cat. No. B1292582
M. Wt: 259.06 g/mol
InChI Key: IRAZNFGBZLUEHH-UHFFFAOYSA-N
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Description

The compound 3-Bromo-4-methyl-5-nitrobenzamide is not directly discussed in the provided papers. However, the papers do provide insight into the behavior of a structurally similar compound, 3-Bromo-2-nitrobenzo[b]thiophene, which could offer indirect information about the reactivity and properties of the benzamide . The papers focus on the reactions of 3-Bromo-2-nitrobenzo[b]thiophene with amines, leading to products that result from aromatic nucleophilic substitution and rearrangement .

Synthesis Analysis

The synthesis of related compounds, such as the N-substituted 3-amino-2-nitrobenzo[b]thiophenes, is achieved by reacting 3-Bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide (DMF) . This suggests that similar conditions could potentially be used to synthesize 3-Bromo-4-methyl-5-nitrobenzamide by substituting the appropriate amine and starting materials. The formation of unexpected isomers indicates that the reaction pathway may involve complex rearrangements, which could also be relevant when synthesizing the benzamide derivative.

Molecular Structure Analysis

The molecular structure of the reaction products in the studies was determined using spectroscopic techniques . While the exact structure of 3-Bromo-4-methyl-5-nitrobenzamide is not provided, the analysis of similar compounds suggests that spectroscopy would be a valuable tool in confirming the structure of the benzamide after synthesis. The presence of bromo, nitro, and amide functional groups would likely lead to characteristic spectroscopic features.

Chemical Reactions Analysis

The papers describe a novel aromatic nucleophilic substitution with rearrangement for the synthesis of N-substituted 2-amino-3-nitrobenzo[b]thiophenes . This type of reaction could be relevant to the chemical behavior of 3-Bromo-4-methyl-5-nitrobenzamide, as the presence of a bromo substituent suggests potential reactivity towards nucleophiles. The formation of tars with nucleophiles in the case of 2-bromo-3-nitrobenzo[b]thiophene indicates that the reaction conditions need to be carefully optimized to avoid undesired side reactions.

Physical and Chemical Properties Analysis

Safety And Hazards

The safety information available indicates that 3-Bromo-4-methyl-5-nitrobenzamide may be harmful if swallowed . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-bromo-4-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAZNFGBZLUEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646657
Record name 3-Bromo-4-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-5-nitrobenzamide

CAS RN

1000343-37-2
Record name 3-Bromo-4-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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